molecular formula C18H16ClN3O3S3 B15021230 2-[(5-Chloro-1,3-benzothiazol-2-yl)sulfanyl]-1-[3-(phenylsulfonyl)imidazolidin-1-yl]ethanone

2-[(5-Chloro-1,3-benzothiazol-2-yl)sulfanyl]-1-[3-(phenylsulfonyl)imidazolidin-1-yl]ethanone

Cat. No.: B15021230
M. Wt: 454.0 g/mol
InChI Key: JZQLBKKSTPTXEI-UHFFFAOYSA-N
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Description

1-[3-(BENZENESULFONYL)IMIDAZOLIDIN-1-YL]-2-[(5-CHLORO-1,3-BENZOTHIAZOL-2-YL)SULFANYL]ETHAN-1-ONE is a complex organic compound that features both imidazolidinyl and benzothiazolyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(BENZENESULFONYL)IMIDAZOLIDIN-1-YL]-2-[(5-CHLORO-1,3-BENZOTHIAZOL-2-YL)SULFANYL]ETHAN-1-ONE typically involves multi-step organic reactions. The process begins with the preparation of the imidazolidinyl and benzothiazolyl intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include sulfonyl chlorides, thionyl chloride, and various catalysts to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common to achieve the desired quality of the final product .

Chemical Reactions Analysis

Types of Reactions

1-[3-(BENZENESULFONYL)IMIDAZOLIDIN-1-YL]-2-[(5-CHLORO-1,3-BENZOTHIAZOL-2-YL)SULFANYL]ETHAN-1-ONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. The reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and inert atmospheres .

Major Products Formed

Scientific Research Applications

1-[3-(BENZENESULFONYL)IMIDAZOLIDIN-1-YL]-2-[(5-CHLORO-1,3-BENZOTHIAZOL-2-YL)SULFANYL]ETHAN-1-ONE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[3-(BENZENESULFONYL)IMIDAZOLIDIN-1-YL]-2-[(5-CHLORO-1,3-BENZOTHIAZOL-2-YL)SULFANYL]ETHAN-1-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or modulate the activity of these targets, leading to various biological effects. The pathways involved often include signal transduction and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

  • 1-[3-(BENZENESULFONYL)IMIDAZOLIDIN-1-YL]-2-(1H-BENZIMIDAZOL-2-YL)SULFANYL]ETHAN-1-ONE
  • 1-[3-(BENZENESULFONYL)IMIDAZOLIDIN-1-YL]-2-(1H-BENZOTHIAZOL-2-YL)SULFANYL]ETHAN-1-ONE

Uniqueness

Compared to similar compounds, 1-[3-(BENZENESULFONYL)IMIDAZOLIDIN-1-YL]-2-[(5-CHLORO-1,3-BENZOTHIAZOL-2-YL)SULFANYL]ETHAN-1-ONE stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C18H16ClN3O3S3

Molecular Weight

454.0 g/mol

IUPAC Name

1-[3-(benzenesulfonyl)imidazolidin-1-yl]-2-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]ethanone

InChI

InChI=1S/C18H16ClN3O3S3/c19-13-6-7-16-15(10-13)20-18(27-16)26-11-17(23)21-8-9-22(12-21)28(24,25)14-4-2-1-3-5-14/h1-7,10H,8-9,11-12H2

InChI Key

JZQLBKKSTPTXEI-UHFFFAOYSA-N

Canonical SMILES

C1CN(CN1C(=O)CSC2=NC3=C(S2)C=CC(=C3)Cl)S(=O)(=O)C4=CC=CC=C4

Origin of Product

United States

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